4,4'-Diacetamidobenzoin
Description
However, based on standard chemical nomenclature and structural analogs, this compound is inferred to consist of a benzoin backbone (a glycoluril-like structure with two benzene rings connected via a ketone-alcohol group) substituted with acetamide groups at the para positions of each aromatic ring. Its molecular formula would likely differ from structurally similar compounds like 4,4'-Diacetamidodiphenylmethane (CAS 2719-05-3), which features a methane bridge instead of a benzoin core .
Properties
CAS No. |
5702-73-8 |
|---|---|
Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-[4-[2-(4-acetamidophenyl)-1-hydroxy-2-oxoethyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18N2O4/c1-11(21)19-15-7-3-13(4-8-15)17(23)18(24)14-5-9-16(10-6-14)20-12(2)22/h3-10,17,23H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
CJOZJOYUNVCREY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diacetamidobenzoin typically involves the reaction of benzoin with acetic anhydride in the presence of a catalyst. The reaction proceeds through the acetylation of the hydroxyl groups on the benzoin molecule, resulting in the formation of 4,4’-Diacetamidobenzoin. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Diacetamidobenzoin can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or phosphoric acid can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diacetamidobenzoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoin derivatives.
Scientific Research Applications
4,4’-Diacetamidobenzoin has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Diacetamidobenzoin involves its interaction with specific molecular targets. The acetamido groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 4,4'-Diacetamidodiphenylmethane (CAS 2719-05-3), a compound with a diphenylmethane backbone. Below is a comparison with hypothetical analogs, including inferred properties for 4,4'-Diacetamidobenzoin:
Table 1: Structural and Physicochemical Comparison
Key Findings:
4,4'-Diacetamidodiphenylmethane’s methane bridge allows conformational flexibility, enhancing crystallinity and thermal stability.
Functional Group Impact :
- Both compounds share para-oriented acetamide groups, but the benzoin derivative’s ketone-alcohol moiety could increase reactivity in acidic or basic conditions.
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
